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Compound of Interest

Compound Name: (S)-4-methylbenzenesulfinamide

Cat. No.: B128986

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-4-
methylbenzenesulfinamide, a chiral sulfinamide derivative of significant interest in organic
synthesis. The document presents available data for Proton Nuclear Magnetic Resonance (*H
NMR), Carbon-13 Nuclear Magnetic Resonance (33C NMR), Infrared (IR) Spectroscopy, and
Mass Spectrometry (MS). Detailed experimental protocols for acquiring these spectra are also
provided to aid in the replication and verification of results.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for (S)-4-
methylbenzenesulfinamide. While experimental data for the specific (S)-enantiomer is not
widely published, the presented data is based on closely related structures and spectral
database information for 4-methylbenzenesulfinamide and similar aromatic sulfinamides. The
spectroscopic properties in an achiral solvent are expected to be identical for both
enantiomers.

'H NMR Spectroscopy Data

Solvent: CDCIs Frequency: 400 MHz
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~7.60 d (J=8.0Hz) 2H Ar-H (ortho to SO)
~7.30 d (J=8.0Hz) 2H Ar-H (meta to SO)
~4.50 brs 2H NH:2
~2.40 S 3H Ar-CHs

Note: The chemical shifts (8) are reported in parts per million (ppm) relative to tetramethylsilane
(TMS). The coupling constants (J) are reported in Hertz (Hz). s = singlet, d = doublet, br s =
broad singlet.

3C NMR Spectroscopy Data

Solvent: CDCIs Frequency: 100 MHz

Chemical Shift (d) ppm Assignment
~145.0 Ar-C (ipso to SO)
~141.0 Ar-C (para to SO)
~129.5 Ar-CH (meta to SO)
~125.0 Ar-CH (ortho to SO)
~21.5 Ar-CHs

Infrared (IR) Spectroscopy Data
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Wavenumber (cm~?)

Intensity

Assignment

N-H stretch (asymmetric and

~3350 - 3250 Strong, Broad ]
symmetric)
~3050 Medium Aromatic C-H stretch
~2920 Medium Aliphatic C-H stretch (CHs)
~1595 Medium Aromatic C=C stretch
~1080 Strong S=0 stretch
para-disubstituted C-H bend
~815 Strong

(out-of-plane)

Mass Spectrometry Data

lonization Mode: Electrospray lonization (ESI) or Electron Impact (El)

mlz Relative Intensity (%) Assignment

155.04 ~100 [M]* (Molecular lon)
139 Moderate [M - NH2]*

91 Strong [C7H7]* (Tropylium ion)
65 Moderate [CsHs]*

The exact mass of (S)-4-methylbenzenesulfinamide (C7HsNOS) is 155.0405 Da[1].

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.

Methodology:
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Sample Preparation: Dissolve approximately 5-10 mg of (S)-4-methylbenzenesulfinamide
in 0.6-0.7 mL of deuterated chloroform (CDCIs). Ensure the sample is fully dissolved.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
'H NMR Acquisition:
o Tune and shim the spectrometer for the sample.

o Acquire a one-dimensional *H NMR spectrum with a sufficient number of scans to achieve
a good signal-to-noise ratio (typically 16-64 scans).

o Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
o Use a relaxation delay of 1-2 seconds.

13C NMR Acquisition:

o Acquire a proton-decoupled 13C NMR spectrum.

o A higher number of scans will be necessary (e.g., 1024 or more) due to the low natural
abundance of 13C.

o Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

Data Processing: Process the raw data using appropriate NMR software. This includes
Fourier transformation, phase correction, baseline correction, and referencing the spectra to
the residual solvent peak (CDCls: & 7.26 ppm for *H and & 77.16 ppm for 13C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):

e Sample Preparation: A small amount of the solid (S)-4-methylbenzenesulfinamide is
placed directly onto the ATR crystal. No extensive sample preparation is required.
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Instrumentation: Use an FT-IR spectrometer equipped with a diamond or germanium ATR
accessory.

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This
will be automatically subtracted from the sample spectrum.

Sample Spectrum: Apply pressure to the sample to ensure good contact with the ATR
crystal. Record the IR spectrum over the range of 4000-400 cm~1. A typical acquisition
involves 16-32 scans at a resolution of 4 cm~1.

Data Processing: The resulting spectrum of absorbance or transmittance versus
wavenumber is analyzed to identify characteristic absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electrospray lonization - ESI):

Sample Preparation: Prepare a dilute solution of (S)-4-methylbenzenesulfinamide
(approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a
quadrupole or time-of-flight (TOF) analyzer.

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10
pL/min).

Data Acquisition: Acquire the mass spectrum in positive ion mode. Set the mass range to
scan beyond the expected molecular weight (e.g., m/z 50-300).

Fragmentation Analysis (MS/MS): To obtain fragmentation data, perform a tandem mass
spectrometry (MS/MS) experiment. Select the molecular ion (m/z 155) as the precursor ion
and subject it to collision-induced dissociation (CID) to generate fragment ions.

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and
interpret the major fragment ions.
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Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of (S)-4-
methylbenzenesulfinamide.

Spectroscopic Analysis Data Output
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A generalized workflow for the spectroscopic analysis of (S)-4-methylbenzenesulfinamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b128986?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b128986?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

